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molecular formula C8H14O4 B2735852 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione CAS No. 28123-56-0

3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione

Cat. No. B2735852
M. Wt: 174.196
InChI Key: MIMOQFCANZKFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889736

Procedure details

3,4-dihydroxy-3,4-dimethyl-2,5-hexanedione was prepared by photochemistry. A closed flask [Pyrex (trade mark)], which contained a solution of 20.1 g (0.23 mol) 2.3-butanedione in 81 g 2-propanol, was allowed to stand in daylight for 4.5 months. The solvent was evaporated under reduced pressure (about 20 mm Hg); traces of volatiles were removed by simultaneous evaporation with two parts of toluene of 40 ml. The semi-solid, white residue (13.9 g) was recrystallized twice with a mixture of ether and hexane in a ratio of 1:1, yielding 5.2 g colourless crystals having a melting point of 95°-96° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:6])[C:3](=[O:5])[CH3:4]>CC(O)C>[OH:5][C:3]([CH3:4])([C:4]([OH:5])([CH3:1])[C:2](=[O:6])[CH3:3])[C:2](=[O:6])[CH3:1]

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
CC(C(C)=O)=O
Step Two
Name
Quantity
81 g
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A closed flask [Pyrex (trade mark)], which contained
WAIT
Type
WAIT
Details
to stand in daylight for 4.5 months
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure (about 20 mm Hg)
CUSTOM
Type
CUSTOM
Details
traces of volatiles were removed by simultaneous evaporation with two parts of toluene of 40 ml
CUSTOM
Type
CUSTOM
Details
The semi-solid, white residue (13.9 g) was recrystallized twice with a mixture of ether and hexane in a ratio of 1:1

Outcomes

Product
Name
Type
product
Smiles
OC(C(C)=O)(C(C(C)=O)(C)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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